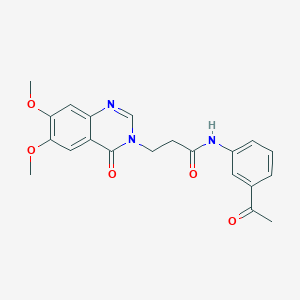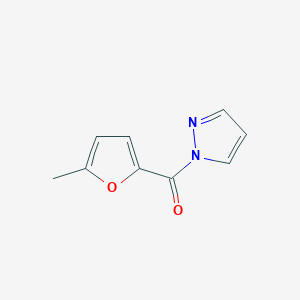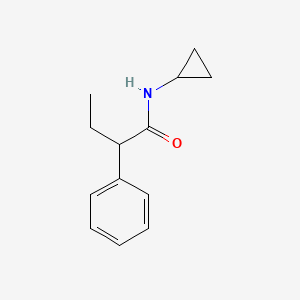![molecular formula C19H14N4O2S B10981573 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10981573.png)
1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Vorbereitungsmethoden
The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and precise control of reaction temperatures and times .
Analyse Chemischer Reaktionen
1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts that promote the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu ähnlichen Verbindungen sticht 1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydrochinolin-4-carboxamid durch seine einzigartige Kombination von Strukturmerkmalen hervor. Ähnliche Verbindungen umfassen:
4-Hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazin-3-carboxamide: Diese Verbindungen teilen sich die Pyridin- und Thiazol-Einheiten, unterscheiden sich aber in der Kernstruktur, was zu unterschiedlichen biologischen Aktivitäten führt.
N-(6-(4-(pyrazin-2-carbonyl)piperazin/homopiperazin-1-yl)pyridin-3-yl)benzamidderivate: Diese Verbindungen haben ähnliche funktionelle Gruppen, unterscheiden sich aber in ihrer Gesamtstruktur und ihren spezifischen Anwendungen.
Die Einzigartigkeit von 1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydrochinolin-4-carboxamid liegt in seiner spezifischen Anordnung von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C19H14N4O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-methyl-2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c1-23-16-8-3-2-6-12(16)13(10-17(23)24)18(25)22-19-21-15(11-26-19)14-7-4-5-9-20-14/h2-11H,1H3,(H,21,22,25) |
InChI-Schlüssel |
RIVVSJOQARKPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B10981507.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10981509.png)
![5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10981513.png)
![Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate](/img/structure/B10981515.png)
![ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10981521.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-3-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanamide](/img/structure/B10981522.png)
![3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol](/img/structure/B10981534.png)
![(3-chloro-6-fluoro-1-benzothiophen-2-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10981549.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B10981553.png)

![(4-Benzylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10981567.png)


